2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
CAS No.: 897487-07-9
Cat. No.: VC6360052
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897487-07-9 |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 357.43 |
| IUPAC Name | furan-2-yl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H19N3O3S/c1-12-5-6-13(23-2)15-16(12)25-18(19-15)21-9-7-20(8-10-21)17(22)14-4-3-11-24-14/h3-6,11H,7-10H2,1-2H3 |
| Standard InChI Key | GPOLQHKWXRRRGB-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Introduction
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound belonging to the class of heterocyclic compounds. It combines structural elements from furan, piperazine, benzothiazole, and methoxy groups, making it a compound of interest in medicinal chemistry due to its potential biological activities.
Synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
-
Starting Materials: Furan-2-carboxylic acid, piperazine, and benzothiazole derivatives.
-
Reaction Conditions: Careful control of temperature and pH is crucial to maximize yield and purity.
-
Purification Methods: Intermediate compounds are often purified using chromatography before final coupling to form the target compound.
Chemical Reactions and Mechanisms
This compound can participate in various chemical reactions, including oxidation and reduction. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent and reaction temperature is critical for successful transformations.
Biological Activities and Potential Applications
The mechanism of action for 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. This interaction could lead to modulation of biological pathways relevant to therapeutic applications.
Potential Applications
-
Pharmacological Applications: The compound's unique structure suggests potential applications in drug development, particularly in areas where heterocyclic compounds have shown efficacy, such as antimicrobial and anticancer therapies .
-
Biological Targets: The compound may interact with enzymes or receptors, influencing pathways relevant to disease treatment.
Comparison with Similar Compounds
Similar compounds, such as thiazole derivatives, have shown promising antimicrobial and anticancer activities. For example, 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated significant biological activity against microbial and cancer cell lines . Another compound, 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one, also exhibits potential pharmacological properties due to its piperazine and chromenone structures.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole | C18H19N3O3S | Potential therapeutic applications |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | C18H15N2SBrO2 | Antimicrobial and anticancer |
| 2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one | C22H22N2O4 | Pharmacological properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume